N-(3,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
N-(3,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core, a thioether-linked acetamide side chain, and a 3,5-dimethylphenyl substituent. Its synthesis typically involves alkylation of pyrazolopyrimidinone intermediates with chloroacetamide derivatives under basic conditions, as seen in analogous thiopyrimidine alkylation protocols .
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10-5-11(2)7-12(6-10)19-14(24)9-26-17-20-15-13(16(25)21-17)8-18-22(15)3-4-23/h5-8,23H,3-4,9H2,1-2H3,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAVHZBTENZPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a thioacetamide moiety enhances its interaction with biological targets. The molecular formula is , and the compound's molecular weight is approximately 336.42 g/mol.
Antiviral Activity
Recent studies have indicated that compounds with similar structural features exhibit antiviral properties. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown activity against various viruses, including HIV and hepatitis C virus (HCV) . The mechanism often involves inhibition of viral replication and interference with viral enzyme functions.
Anticancer Properties
Research has demonstrated that certain pyrazolo derivatives can induce apoptosis in cancer cells. A study highlighted that pyrazole-based compounds effectively inhibited the proliferation of cancer cell lines through the induction of cell cycle arrest and apoptosis . The specific pathways involved include the modulation of cell signaling pathways associated with growth factor receptors.
Enzyme Inhibition
N-(3,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide may also act as an inhibitor of specific enzymes involved in disease processes. For example, compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
Case Studies and Research Findings
Case Study 1: Antiviral Efficacy
In a study evaluating various pyrazolo compounds for antiviral activity, one derivative exhibited an EC50 value of 0.12 mmol/L against the hepatitis C virus, significantly outperforming ribavirin (EC50 value of 1.3 mmol/L). This suggests that modifications to the pyrazolo structure can enhance antiviral efficacy .
Case Study 2: Anticancer Activity
Another investigation focused on a series of pyrazole derivatives demonstrated that certain compounds induced apoptosis in breast cancer cells through mitochondrial pathways. The study reported that these compounds could activate caspase pathways leading to programmed cell death .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Biological Activity | EC50 (µM) |
|---|---|---|---|
| Pyrazole A | Pyrazolo[3,4-d]pyrimidine | Antiviral (HCV) | 0.12 |
| Pyrazole B | Pyrazole | Anticancer | 15 |
| Pyrazole C | Pyrazolo[4,3-d]pyrimidine | COX Inhibition | 25 |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other pyrimidinone and acetamide derivatives. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
Key Findings :
Synthesis Pathways: The target compound’s synthesis mirrors methods for 2-[(thiopyrimidinyl)acetamides], where sodium methylate mediates alkylation of thiolated pyrimidinones with chloroacetamides . This contrasts with ’s triazine-pyrrolidine hybrids, which require multistep condensation and imine formation. The 2-hydroxyethyl group in the target compound introduces steric and polarity challenges absent in simpler methyl- or benzyl-substituted analogs (e.g., derivatives).
Bioactivity Trends: Thiopyrimidinone derivatives (e.g., ) exhibit antiviral activity via nucleoside analog mechanisms. The target compound’s pyrazolo-pyrimidinone core may enhance kinase selectivity due to rigidity and hydrogen-bonding capacity. Phenoxy-acetamide derivatives () prioritize stereochemical precision for regulatory compliance, whereas the target compound’s bioactivity hinges on substituent orientation (e.g., 3,5-dimethylphenyl for lipophilic interactions).
Physicochemical Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
